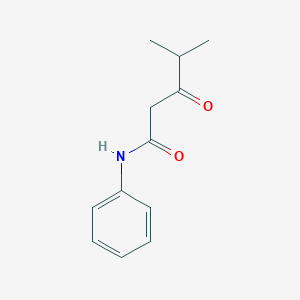

4-methyl-3-oxo-N-phenylpentanamide

概要

説明

4-Methyl-3-oxo-N-phenylpentanamide is an organic compound with the molecular formula C12H15NO2. It is known for its light-yellow to yellow powder or crystalline form . This compound is used in various scientific research applications, particularly in the synthesis of pharmaceuticals.

準備方法

Synthetic Routes and Reaction Conditions: 4-Methyl-3-oxo-N-phenylpentanamide can be synthesized through an amidation reaction between isobutyryl acetate and aniline. This reaction can be carried out in the absence of a catalyst or with a trace amount of an organic base catalyst . The reaction mixture is heated to 80-85°C under agitation, and the alcohol generated in the reaction is evaporated .

Industrial Production Methods: The industrial production of this compound involves a green and efficient method that avoids the use of low-boiling-point volatile toxic organic solvents. This method is environmentally friendly, simple, and cost-effective, making it suitable for large-scale production .

化学反応の分析

Types of Reactions: 4-Methyl-3-oxo-N-phenylpentanamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include halides and amines.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted amides and other derivatives.

科学的研究の応用

Structure and Composition

- Molecular Formula : C_{13}H_{15}N_{1}O_{2}

- Molecular Weight : 219.27 g/mol

- Chemical Structure : The compound features a pentanamide backbone with a methyl and phenyl substituent, contributing to its unique reactivity and properties.

Physical Properties

- Solubility : Soluble in organic solvents, with limited solubility in water.

- Stability : Stable under standard laboratory conditions but may decompose under extreme pH or temperature.

Pharmaceutical Industry

4-Methyl-3-oxo-N-phenylpentanamide is primarily recognized for its role as an intermediate in the synthesis of atorvastatin. This application highlights its significance in:

- Cholesterol Management : Atorvastatin is a statin used to reduce levels of LDL cholesterol and triglycerides in the blood, thereby lowering the risk of cardiovascular diseases.

Case Study: Continuous Flow Synthesis

Recent advancements have focused on optimizing the synthesis of this compound through continuous flow methods, which enhance yield and reduce by-products. This technique has been shown to improve efficiency significantly compared to traditional batch processes .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, including:

- Amidation Reactions : Used to form amides from carboxylic acids and amines.

- Condensation Reactions : Can react with other carbonyl compounds to form more complex structures.

Analytical Chemistry

In analytical applications, this compound can be utilized as a standard reference material for:

- Chromatographic Techniques : Such as HPLC and GC for quantifying similar compounds in pharmaceutical formulations.

Biological Research

Research has indicated that compounds related to this compound exhibit various biological activities, making them potential candidates for further pharmacological studies .

Data Table: Comparison of Synthesis Methods

| Method | Yield (%) | Time (hours) | By-products |

|---|---|---|---|

| Batch Synthesis | 60 | 5 | High |

| Continuous Flow Synthesis | 85 | 2 | Low |

作用機序

The mechanism of action of 4-methyl-3-oxo-N-phenylpentanamide involves its interaction with specific molecular targets and pathways. It acts as an intermediate in various biochemical reactions, facilitating the formation of desired products. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which are crucial in the synthesis of pharmaceuticals and other biologically active compounds .

類似化合物との比較

4-Methyl-3-oxo-N-phenylpentanamide can be compared with other similar compounds, such as:

- 4-Methyl-3-oxopentanoic acid anilide

- 4-Methyl-3-oxo-pentanoic acid phenylamide

- N-Phenyl isobutyrylacetamide

生物活性

4-Methyl-3-oxo-N-phenylpentanamide, an organic compound with the molecular formula C₁₂H₁₅NO₂, is characterized by its ketone and amide functionalities. This compound has attracted attention in pharmaceutical research due to its potential biological activities, particularly as an intermediate in the synthesis of bioactive compounds. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of this compound features a five-carbon chain with a methyl group at the fourth position and a phenyl group attached to the nitrogen of the amide. The synthesis typically involves amidation reactions between isobutyryl methyl acetate and aniline, often yielding high purity and efficiency (up to 96%) under optimized conditions.

Antimicrobial Activity

Research indicates that compounds with similar structures often possess antimicrobial properties. For instance, derivatives of amides and ketones have been documented to exhibit activity against various bacterial strains. Although direct studies on this compound are sparse, its structural analogs suggest potential efficacy in combating microbial infections.

Anti-inflammatory Properties

Compounds containing amide linkages are frequently studied for their anti-inflammatory effects. In vitro studies have shown that similar compounds can inhibit inflammatory pathways by modulating cytokine production and enzyme activity. Further exploration into this compound could reveal similar mechanisms.

Analgesic Effects

The analgesic properties of related compounds suggest that this compound may also exhibit pain-relieving effects. This is particularly relevant in the context of developing new analgesics that target specific pain pathways without the side effects associated with traditional opioids .

The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets within biological systems. Potential targets include:

- Enzyme Inhibition : Similar compounds often inhibit enzymes involved in inflammatory responses or metabolic pathways.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate pain and inflammation .

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methyl-3-oxo-N-phenylvaleramide | C₁₂H₁₅NO₂ | Similar amide structure; variation in carbon chain |

| 4-Methyl-3-oxo-N-(phenylmethylene)pentanamide | C₁₉H₁₉NO₂ | Contains additional phenylmethylene group; larger size |

| N-(4-Methylphenyl)-2-(phenylmethylene)acetamide | C₁₅H₁₅NO₂ | Different acetamide structure; potential biological activity |

This table illustrates how variations in structure can influence biological properties, emphasizing the need for further research on this compound.

Case Studies

Several studies have investigated related compounds in clinical settings:

- Atorvastatin Synthesis : Research highlights the role of this compound as a precursor in synthesizing atorvastatin, a well-known cholesterol-lowering drug. The compound's structural features contribute to atorvastatin's efficacy as an HMG-CoA reductase inhibitor .

- Pharmacological Research : Investigations into similar amides have demonstrated their potential in treating conditions like hyperlipidemia and inflammation, suggesting that this compound may also hold therapeutic promise .

特性

IUPAC Name |

4-methyl-3-oxo-N-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9(2)11(14)8-12(15)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHRFDCBLJVNFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436892 | |

| Record name | 4-methyl-3-oxo-N-phenylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124401-38-3 | |

| Record name | 4-methyl-3-oxo-N-phenylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-methyl-3-oxo-N-phenylpentanamide in pharmaceutical chemistry?

A1: this compound serves as a crucial building block in the multi-step synthesis of atorvastatin. [, ] This compound, also known as N-phenyl-isobutyloylacetamide, reacts with other specific molecules to ultimately form the complex structure of atorvastatin.

Q2: Can you describe a specific chemical reaction involving this compound in the context of atorvastatin synthesis?

A2: A study highlighted a concise synthesis of atorvastatin lactone, a precursor to atorvastatin, using this compound. [] The researchers employed a Hantzsch-type three-component reaction under high-speed vibration milling conditions. In this reaction, this compound reacts with tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate. This is followed by hydrolytic deprotection and lactonization to yield atorvastatin lactone.

Q3: Have any novel impurities been identified during the synthesis of this compound?

A3: Yes, researchers have identified and isolated two novel impurities during the synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, another intermediate in atorvastatin production. [] These impurities are 2-acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide and 2-(2-(3-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide. Their structures were characterized using spectroscopic techniques like IR, 1H NMR, 13C NMR, and mass spectrometry.

Q4: Is there structural data available for this compound?

A4: Yes, the molecular formula of this compound is C12H15NO2, and its molecular weight is 205.25 g/mol. [] Further structural insights can be gleaned from the single-crystal X-ray diffraction data available for the compound, revealing its crystal packing and intermolecular interactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。